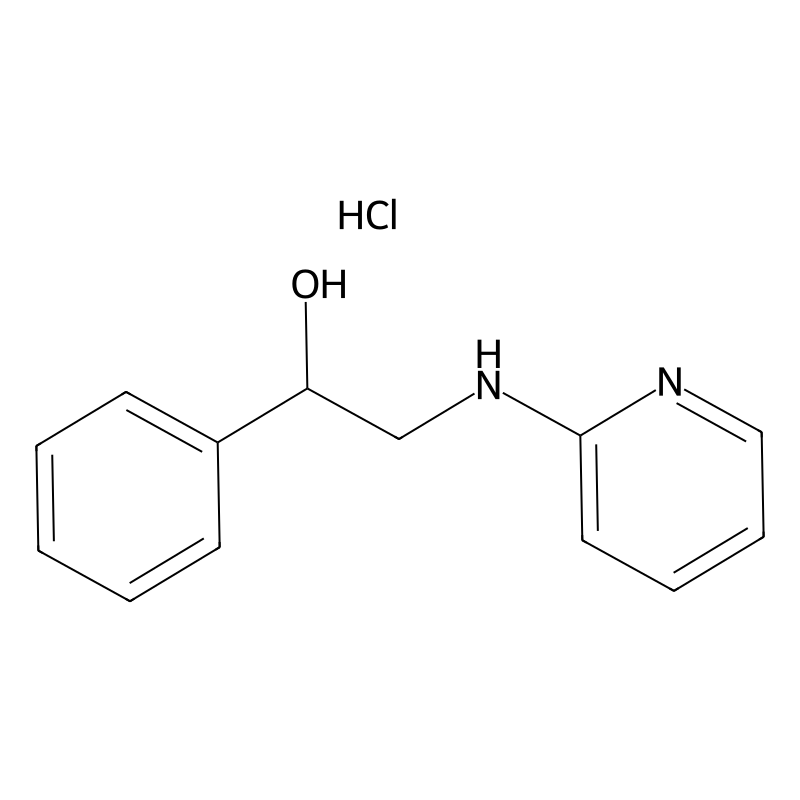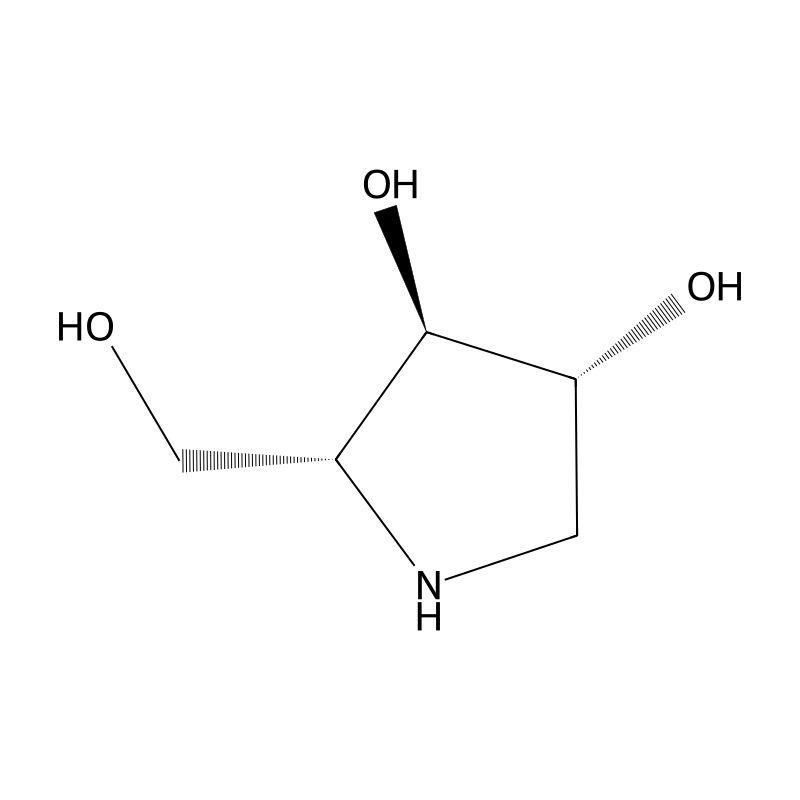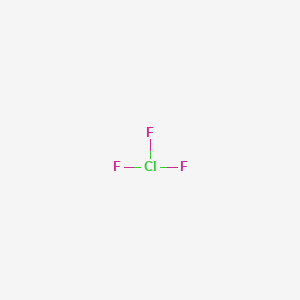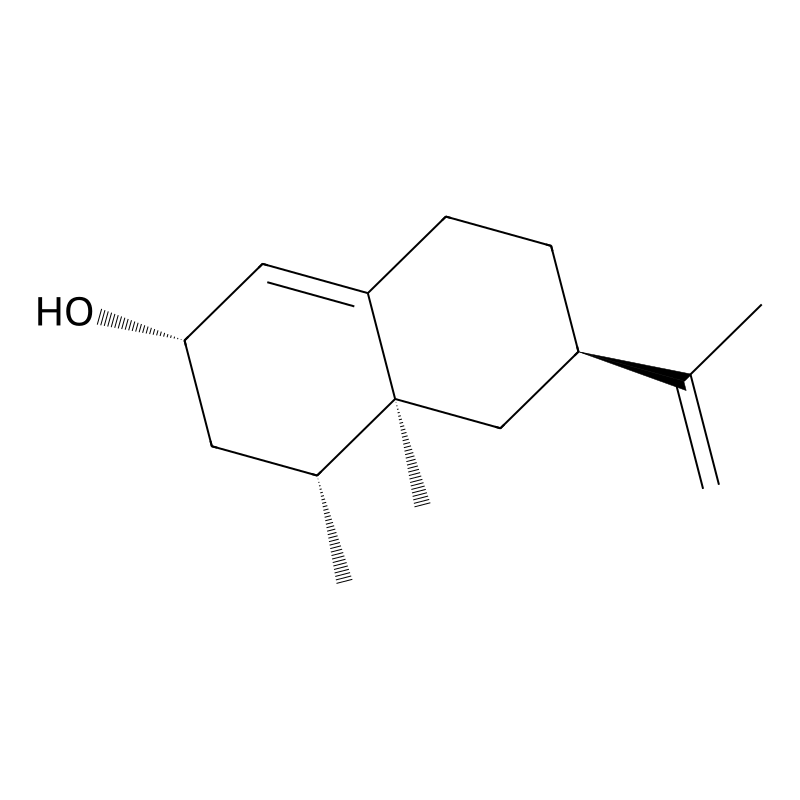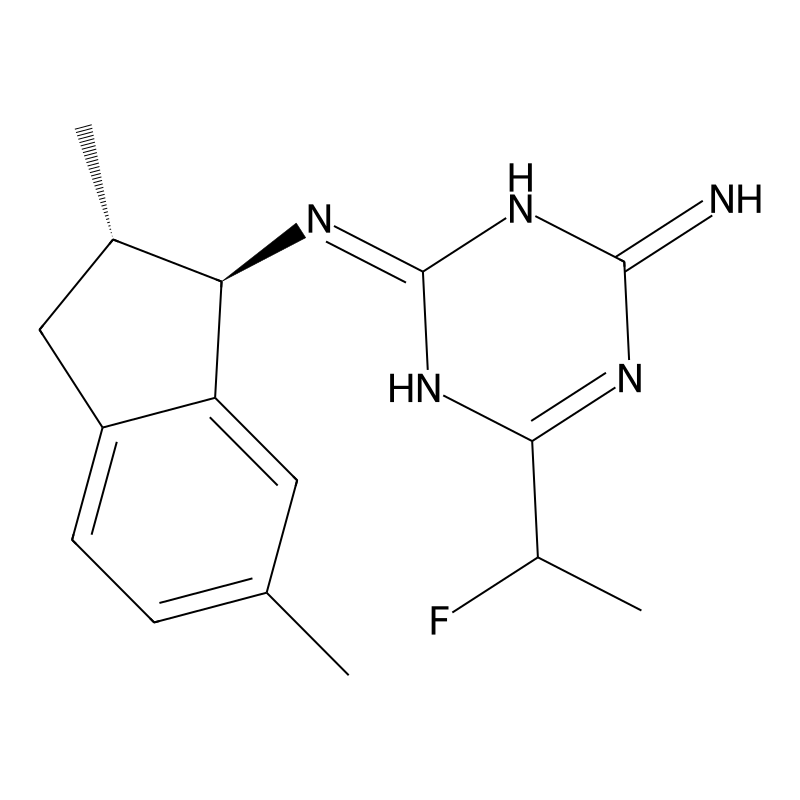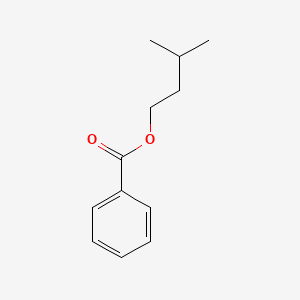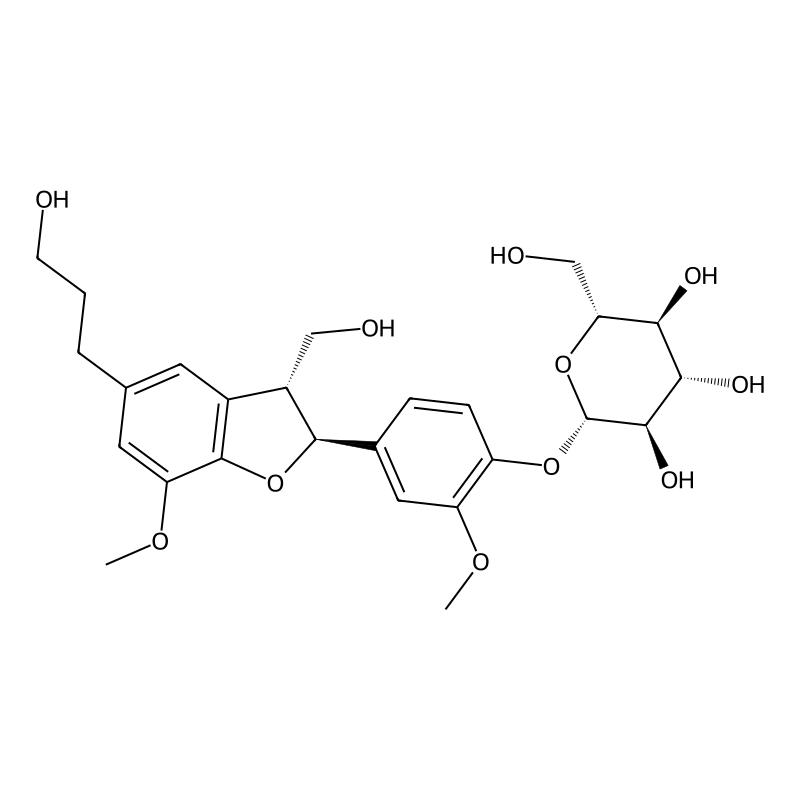L-Homoarginine
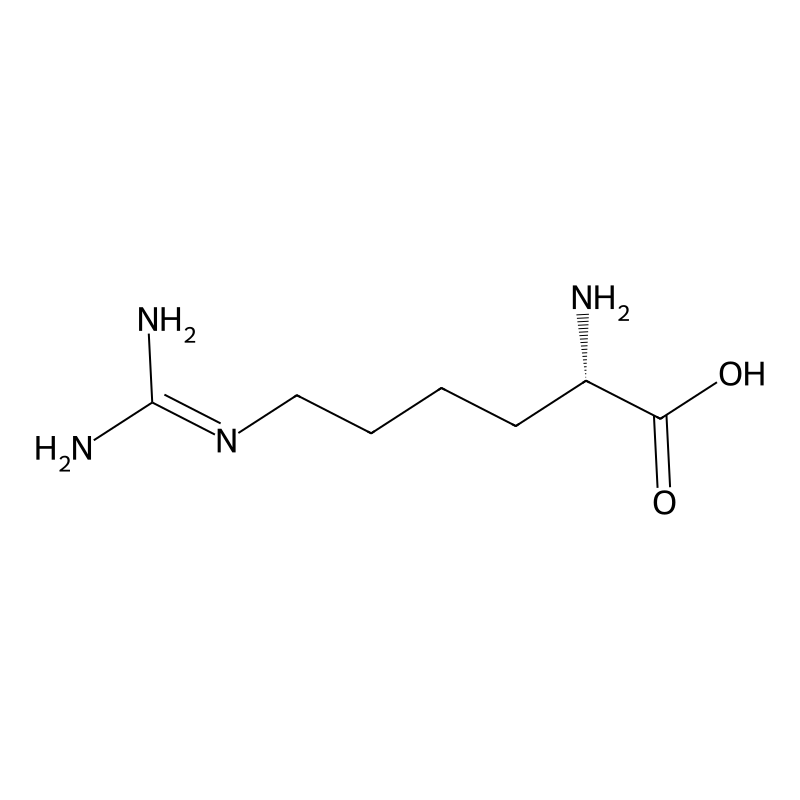
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- L-Homoarginine (hArg) is a non-essential cationic amino acid that may be synthesized from lysine catabolism or the transamination of its precursor, Arginine . It plays important roles in pathophysiological conditions, endothelial functions, and energy metabolic processes in different organs .
- The synthesis of L-hArg involves the use of ornithine transcarbamoylase (OTC), an enzyme from the urea cycle, or arginine: glycine amidinotransferase (AGAT), an enzyme from the creatine biosynthesis pathway .
- The concentrations of L-hArg in the body are related to different disease conditions such as Type 2 Diabetes mellitus, cardiovascular and cerebrovascular diseases, chronic kidney diseases, intrauterine growth restriction (IUGR), and preeclampsia (PE) in pregnancy disorders, and even mortality .
- L-Homoarginine may play a role in regulating the metabolism of its structural homologue L-arginine via multiple pathways (including nitric oxide synthase) in animals .
- Accurate measurement of hArg is essential for studying its synthesis and utilization by cells and the whole body .
- A method for analysis of hArg in biological samples by high-performance liquid chromatography involving precolumn derivatization with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) as the thiol has been described .
Biochemistry and Physiology
Pharmacology
Biochemical Research
- L-Homoarginine is a growth inhibitor of Staphylococcus aureus, Escherichia Coli, and Candida albicans, indicating it inhibits particular microbial growth and germination pathways .
- It is assumed to be an antimetabolite of arginine. Many studies have shown that it acts as a competitive inhibitor in most cases, but there are also controversial studies showing that it is also an organ-specific, non-competitive inhibitor as well .
- Studies have shown that L-Homoarginine is toxic when targeting Insecta and Rattus norvegicus .
- In its inhibition, it is also often found in occurrences with the lungs, cervix, testis and is an inhibitor of bone and liver-specific alkaline phosphatase enzymes .
- L-Homoarginine increases nitric oxide (NO) supply and betters endothelial functions in the body, with a particular correlation and effect towards cardiovascular outcome and mortality .
- The association of low L-Homoarginine levels with adverse cardiovascular events and mortality has proposed the idea of nutritional supplementation to rescue pathways inversely associated with cardiovascular health .
Microbiology
Toxicology
Cardiovascular Research
- L-Homoarginine can increase the availability of nitric oxide, and this is the basis of many of its functions . It can serve as a substrate for NO synthase itself. It can also inhibit arginase, an enzyme that competes with NO synthase for arginine .
- The association of low L-Homoarginine levels with adverse cardiovascular events and mortality has proposed the idea of nutritional supplementation to rescue pathways inversely associated with cardiovascular health .
- Levels of L-Homoarginine have been found to increase during pregnancy . More studies are underway to confirm this thoroughly .
- L-Homoarginine is found in occurrences with murine osteosarcoma cell proliferation . This suggests a potential role in cancer research, although more studies are needed to confirm this.
Nutritional Supplementation
Pregnancy
Cancer Research
Metabolic Pathophysiology
L-Homoarginine is a nonproteinogenic alpha-amino acid that serves as a structural analogue of arginine, differing by an additional methylene group in its side chain. It is also recognized as the guanidino derivative of lysine. This compound plays a significant role in various physiological processes, primarily by enhancing the availability of nitric oxide, which is crucial for endothelial function and cardiovascular health. At physiological pH, L-homoarginine exists in a cationic form due to the protonation of its guanidino group, influencing its interactions with biological systems .
L-Homoarginine's mechanism of action in the body is still being explored. However, research suggests it might influence cardiovascular health through its interaction with the L-arginine-NO pathway []. L-arginine is a precursor for NO, a molecule that relaxes blood vessels and improves blood flow []. L-Homoarginine's ability to compete with L-arginine for enzymes involved in NO production may modulate this pathway []. Additionally, L-Homoarginine might have independent effects on blood vessel function through mechanisms not fully understood [].
L-Homoarginine exhibits various biological activities that underscore its importance in human health:
- Cardiovascular Health: Low plasma concentrations of L-homoarginine have been linked to increased risks of cardiovascular events and mortality. Studies indicate that it is an independent predictor of outcomes such as myocardial infarction and stroke .
- Microbial Inhibition: It has shown inhibitory effects against certain pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, suggesting potential antimicrobial properties .
- Toxicity: While beneficial in many contexts, L-homoarginine can be toxic to certain organisms, including insects and rodents, indicating a need for caution in its application .
L-Homoarginine is synthesized through pathways similar to those involved in the urea cycle:
- Ornithine Transcarbamylase Pathway: This enzyme catalyzes the transaminidation reaction of lysine to produce L-homoarginine, although it has a higher affinity for ornithine .
- Glycine Amidinotransferase Pathway: Another pathway involves glycine amidinotransferase transferring an amidino group from arginine to lysine, leading to the formation of L-homoarginine instead of guanidinoacetic acid, which is typically produced when glycine is the acceptor .
Studies have focused on the interactions between L-homoarginine and other compounds:
- Cationic Amino Acid Transporters: L-Homoarginine competes with L-arginine for uptake via cationic amino acid transporters (CATs), particularly CAT1 and CAT2B. This competitive inhibition affects its bioavailability and physiological effects .
- Enzyme Interactions: It interacts with nitric oxide synthases and arginases, exhibiting lower affinity compared to L-arginine, which may lead to unique regulatory roles in metabolic pathways involving these enzymes .
L-Homoarginine shares structural similarities with several other amino acids and derivatives. Below is a comparison highlighting its uniqueness:
| Compound | Structure | Key Features | Uniqueness |
|---|---|---|---|
| Arginine | C6H14N4O2 | Proteinogenic amino acid; precursor to nitric oxide | Primary substrate for nitric oxide synthesis |
| Lysine | C6H14N2O2 | Essential amino acid; involved in protein synthesis | Precursor for homoarginine |
| Guanidinoacetic Acid | C5H10N4O2 | Intermediate in creatine synthesis | Does not directly produce nitric oxide |
| Citrulline | C6H13N3O3 | Non-essential amino acid; involved in urea cycle | Precursor to arginine |
L-Homoarginine's distinct structural feature (an additional methylene group) allows it to serve unique roles in biochemical pathways compared to these similar compounds. Its specific interactions with transporters and enzymes further emphasize its unique position within amino acid metabolism.
Purity
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
Other CAS
1483-01-8
Wikipedia
Dates
2: Dunham NP, Chang WC, Mitchell AJ, Martinie RJ, Zhang B, Bergman JA, Rajakovich LJ, Wang B, Silakov A, Krebs C, Boal AK, Bollinger JM Jr. Two Distinct Mechanisms for C-C Desaturation by Iron(II)- and 2-(Oxo)glutarate-Dependent Oxygenases: Importance of α-Heteroatom Assistance. J Am Chem Soc. 2018 Jun 13;140(23):7116-7126. doi: 10.1021/jacs.8b01933. Epub 2018 Jun 4. PubMed PMID: 29708749; PubMed Central PMCID: PMC5999578.
3: Baldassarri F, Schwedhelm E, Atzler D, Böger RH, Cordts K, Haller B, Pressler A, Müller S, Suchy C, Wachter R, Düngen HD, Hasenfuss G, Pieske B, Halle M, Edelmann F, Duvinage A. Relationship between exercise intervention and NO pathway in patients with heart failure with preserved ejection fraction. Biomarkers. 2018 Apr 12:1-11. doi: 10.1080/1354750X.2018.1460762. [Epub ahead of print] PubMed PMID: 29619838.
4: Da Boit M, Tommasi S, Elliot D, Zinellu A, Sotgia S, Sibson R, Meakin JR, Aspden RM, Carru C, Mangoni AA, Gray SR. Sex Differences in the Associations between L-Arginine Pathway Metabolites, Skeletal Muscle Mass and Function, and their Responses to Resistance Exercise, in Old Age. J Nutr Health Aging. 2018;22(4):534-540. doi: 10.1007/s12603-017-0964-6. PubMed PMID: 29582894.
5: Tommasi S, Elliot DJ, Da Boit M, Gray SR, Lewis BC, Mangoni AA. Homoarginine and inhibition of human arginase activity: kinetic characterization and biological relevance. Sci Rep. 2018 Feb 27;8(1):3697. doi: 10.1038/s41598-018-22099-x. PubMed PMID: 29487337; PubMed Central PMCID: PMC5829263.
6: Konieczna L, Pyszka M, Okońska M, Niedźwiecki M, Bączek T. Bioanalysis of underivatized amino acids in non-invasive exhaled breath condensate samples using liquid chromatography coupled with tandem mass spectrometry. J Chromatogr A. 2018 Mar 23;1542:72-81. doi: 10.1016/j.chroma.2018.02.019. Epub 2018 Feb 12. PubMed PMID: 29477235.
7: Wong A, Bryzek D, Dobosz E, Scavenius C, Svoboda P, Rapala-Kozik M, Lesner A, Frydrych I, Enghild J, Mydel P, Pohl J, Thompson PR, Potempa J, Koziel J. A Novel Biological Role for Peptidyl-Arginine Deiminases: Citrullination of Cathelicidin LL-37 Controls the Immunostimulatory Potential of Cell-Free DNA. J Immunol. 2018 Apr 1;200(7):2327-2340. doi: 10.4049/jimmunol.1701391. Epub 2018 Feb 23. PubMed PMID: 29475987; PubMed Central PMCID: PMC5860981.
8: Mena-Ulecia K, Gonzalez-Norambuena F, Vergara-Jaque A, Poblete H, Tiznado W, Caballero J. Study of the affinity between the protein kinase PKA and homoarginine-containing peptides derived from kemptide: Free energy perturbation (FEP) calculations. J Comput Chem. 2018 Jun 15;39(16):986-992. doi: 10.1002/jcc.25176. Epub 2018 Feb 5. PubMed PMID: 29399821.
9: Schönhoff M, Weineck G, Hoppe J, Hornig S, Cordts K, Atzler D, Gerloff C, Böger R, Neu A, Schwedhelm E, Choe CU. Cognitive performance of 20 healthy humans supplemented with L-homoarginine for 4 weeks. J Clin Neurosci. 2018 Apr;50:237-241. doi: 10.1016/j.jocn.2018.01.035. Epub 2018 Feb 1. PubMed PMID: 29396070.
10: Boyko A, Ksenofontov A, Ryabov S, Baratova L, Graf A, Bunik V. Delayed Influence of Spinal Cord Injury on the Amino Acids of NO(•) Metabolism in Rat Cerebral Cortex Is Attenuated by Thiamine. Front Med (Lausanne). 2018 Jan 15;4:249. doi: 10.3389/fmed.2017.00249. eCollection 2017. PubMed PMID: 29379782; PubMed Central PMCID: PMC5775235.
11: Asakawa D, Takahashi H, Iwamoto S, Tanaka K. De Novo Sequencing of Tryptic Phosphopeptides Using Matrix-Assisted Laser Desorption/Ionization Based Tandem Mass Spectrometry with Hydrogen Atom Attachment. Anal Chem. 2018 Feb 20;90(4):2701-2707. doi: 10.1021/acs.analchem.7b04635. Epub 2018 Feb 6. PubMed PMID: 29359928.
12: Tsikas D, Bollenbach A, Hanff E, Kayacelebi AA. Asymmetric dimethylarginine (ADMA), symmetric dimethylarginine (SDMA) and homoarginine (hArg): the ADMA, SDMA and hArg paradoxes. Cardiovasc Diabetol. 2018 Jan 4;17(1):1. doi: 10.1186/s12933-017-0656-x. PubMed PMID: 29301528; PubMed Central PMCID: PMC5753492.
13: Faller KME, Atzler D, McAndrew DJ, Zervou S, Whittington HJ, Simon JN, Aksentijevic D, Ten Hove M, Choe CU, Isbrandt D, Casadei B, Schneider JE, Neubauer S, Lygate CA. Impaired cardiac contractile function in arginine:glycine amidinotransferase knockout mice devoid of creatine is rescued by homoarginine but not creatine. Cardiovasc Res. 2018 Mar 1;114(3):417-430. doi: 10.1093/cvr/cvx242. PubMed PMID: 29236952; PubMed Central PMCID: PMC5982714.
14: Mann E, Kluesener R, Boschann F, Ruppert J, Armbruster FP, Meinitzer A, Melzer C, Dschietzig TB. Homoarginine Associates with Zonulin and Tryptophan - Findings in a High-Risk Cohort of Patients Carrying an AICD. Clin Lab. 2017 Nov 1;63(11):1911-1918. doi: 10.7754/Clin.Lab.2017.170725. PubMed PMID: 29226642.
15: Kudo T, Nakatani S, Kakizaki M, Arai A, Ishida K, Wada M, Kobata K. Supplemented Chondroitin Sulfate and Hyaluronic Acid Suppress Mineralization of the Chondrogenic Cell Line, ATDC5, via Direct Inhibition of Alkaline Phosphatase. Biol Pharm Bull. 2017;40(12):2075-2080. doi: 10.1248/bpb.b17-00059. PubMed PMID: 29199232.
16: Aula H, Skyttä T, Tuohinen S, Luukkaala T, Hämäläinen M, Virtanen V, Raatikainen P, Moilanen E, Kellokumpu-Lehtinen PL. Adjuvant Breast Cancer Treatments Induce Changes in Homoarginine Level - A Prospective Observational Study. Anticancer Res. 2017 Dec;37(12):6815-6824. PubMed PMID: 29187460.
17: Radhakutty A, Mangelsdorf BL, Drake SM, Rowland A, Smith MD, Mangoni AA, Thompson CH, Burt MG. Opposing effects of rheumatoid arthritis and low dose prednisolone on arginine metabolomics. Atherosclerosis. 2017 Nov;266:190-195. doi: 10.1016/j.atherosclerosis.2017.10.004. Epub 2017 Oct 6. PubMed PMID: 29035782.
18: Ballard KD, Duguid RM, Berry CW, Dey P, Bruno RS, Ward RM, Timmerman KL. Effects of prior aerobic exercise on sitting-induced vascular dysfunction in healthy men. Eur J Appl Physiol. 2017 Dec;117(12):2509-2518. doi: 10.1007/s00421-017-3738-2. Epub 2017 Oct 10. PubMed PMID: 29018989.
19: Raedle-Hurst T, Mueller M, Meinitzer A, Maerz W, Dschietzig T. Homoarginine-A prognostic indicator in adolescents and adults with complex congenital heart disease? PLoS One. 2017 Sep 8;12(9):e0184333. doi: 10.1371/journal.pone.0184333. eCollection 2017. PubMed PMID: 28886170; PubMed Central PMCID: PMC5590899.
20: Olkowicz M, Debski J, Jablonska P, Dadlez M, Smolenski RT. Application of a new procedure for liquid chromatography/mass spectrometry profiling of plasma amino acid-related metabolites and untargeted shotgun proteomics to identify mechanisms and biomarkers of calcific aortic stenosis. J Chromatogr A. 2017 Sep 29;1517:66-78. doi: 10.1016/j.chroma.2017.08.024. Epub 2017 Aug 12. PubMed PMID: 28851525. a
